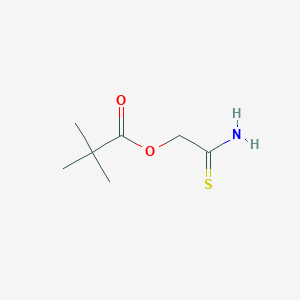
2-Amino-2-thioxoethyl pivalate
Cat. No. B060890
Key on ui cas rn:
175204-79-2
M. Wt: 175.25 g/mol
InChI Key: COULAOZTCJTHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07259157B2
Procedure details


To a solution of bromopyruvic acid (0.37 g, 2.22 mmol) and 2-(tert-butylcarbonyloxy)thioacetamide (0.41 g, 2.22 mmol) in ethanol (20 ml) was added 4 A molecular sieves (2 g). After stirring for 15 h, 20 mL of dichloromethane was added. The mixture was stirred 5 min and filtered to give the product as a yellow solid.



Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3](=O)[C:4]([OH:6])=[O:5].[C:8]([C:12]([O:14][CH2:15][C:16]([NH2:18])=[S:17])=[O:13])([CH3:11])([CH3:10])[CH3:9].ClCCl>C(O)C>[CH3:10][C:8]([CH3:11])([CH3:9])[C:12]([O:14][CH2:15][C:16]1[S:17][CH:2]=[C:3]([C:4]([OH:6])=[O:5])[N:18]=1)=[O:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.37 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(C(=O)O)=O
|
|
Name
|
|
|
Quantity
|
0.41 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C(=O)OCC(=S)N
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 15 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred 5 min
|
|
Duration
|
5 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

